2-Bromo-4-chloronicotinic acid
Overview
Description
Scientific Research Applications
2-Bromo-4-chloronicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that nicotinic acid, a structurally similar compound, acts on the g protein-coupled receptors
Mode of Action
Nicotinic acid can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .
Biochemical Pathways
It is known that nicotinic acid, a structurally similar compound, is involved in lipid metabolism
Pharmacokinetics
Pharmacokinetics determines the onset, duration, and intensity of a drug’s effect
Result of Action
Based on its structural similarity to nicotinic acid, it may have similar effects, such as decreasing lipids and apolipoprotein b (apo b)-containing lipoproteins .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of a compound .
Biochemical Analysis
Biochemical Properties
It is known that nicotinic acid and its derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the derivative and the biomolecules it interacts with .
Cellular Effects
It is plausible that, like other nicotinic acid derivatives, it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Given its structural similarity to nicotinic acid, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloronicotinic acid typically involves the halogenation of nicotinic acid derivatives. One common method is the bromination of 4-chloronicotinic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization or chromatography is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chloronicotinic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various aryl or alkyl groups.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with metal catalysts.
Major Products:
- Substituted nicotinic acid derivatives.
- Biaryl compounds from coupling reactions.
- Amines or alcohols from reduction reactions.
Comparison with Similar Compounds
- 2-Chloronicotinic acid
- 4-Bromonicotinic acid
- 2,4-Dichloronicotinic acid
Comparison: 2-Bromo-4-chloronicotinic acid is unique due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and potential applications compared to other nicotinic acid derivatives. The combination of these halogens can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
2-bromo-4-chloropyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICKTDRPOOIPDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601268958 | |
Record name | 2-Bromo-4-chloro-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601268958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256833-88-1 | |
Record name | 2-Bromo-4-chloro-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256833-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-chloro-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601268958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-chloropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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